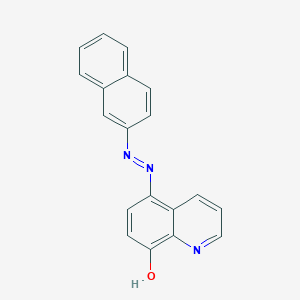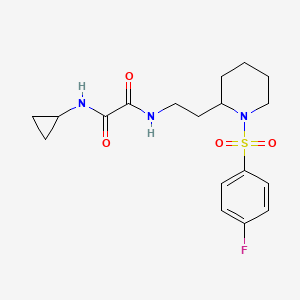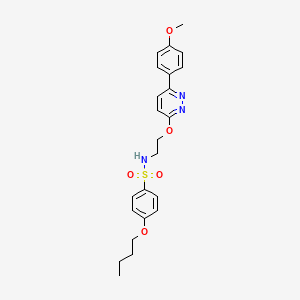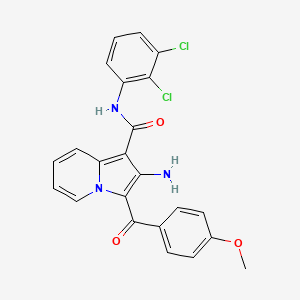![molecular formula C16H19N5O3 B2553093 N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide CAS No. 2198735-82-7](/img/structure/B2553093.png)
N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the family of indazole-3-carboxamides. It is a potent and selective inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs are involved in various cellular processes, including DNA repair, cell death, and inflammation. Therefore, N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation.
作用机制
The mechanism of action of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves the inhibition of PARP enzymes. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide are involved in the repair of single-stranded DNA breaks by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, including PARP itself. PARP inhibition leads to the accumulation of DNA damage, which can induce cell death, especially in cancer cells with defects in DNA repair pathways. PARP inhibition also leads to the activation of alternative DNA repair pathways, such as homologous recombination, which can be exploited in combination with other anticancer agents.
生化和生理效应
The biochemical and physiological effects of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide are related to its inhibition of PARP enzymes. PARP inhibition leads to the accumulation of DNA damage and the activation of alternative DNA repair pathways, which can induce cell death or promote cell survival, depending on the cellular context. In cancer cells with defects in DNA repair pathways, PARP inhibition can induce synthetic lethality and sensitize cells to other anticancer agents. In normal cells, PARP inhibition can protect cells from oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
实验室实验的优点和局限性
The advantages of using N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide in lab experiments are related to its potency and selectivity as a PARP inhibitor. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has been shown to have higher potency and selectivity than other PARP inhibitors, such as olaparib and rucaparib. Therefore, N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide can be used at lower concentrations and with fewer off-target effects. However, the limitations of using N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide in lab experiments are related to its solubility and stability. N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide is poorly soluble in aqueous solutions and can degrade over time, which can affect its activity and consistency.
未来方向
There are several future directions for the research and development of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide and other PARP inhibitors. One direction is to explore the combination of PARP inhibitors with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance. Another direction is to investigate the potential applications of PARP inhibitors in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Moreover, the development of new PARP inhibitors with improved solubility, stability, and selectivity can expand their applications in scientific research and clinical practice.
合成方法
The synthesis method of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with 2-aminoethanol to form 2-(2-hydroxyethyl)phenyl ketone. The subsequent reaction of 2-(2-hydroxyethyl)phenyl ketone with 2-aminopropionitrile and sodium hydride yields 2-(2-cyanoethyl)phenyl ketone. Finally, the reaction of 2-(2-cyanoethyl)phenyl ketone with 3-aminobenzamide and trifluoroacetic acid leads to the formation of N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide.
科学研究应用
N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide has potential applications in scientific research related to cancer, neurodegenerative diseases, and inflammation. In cancer research, PARP inhibitors like N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other anticancer agents. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as BRCA1/2 mutations. In neurodegenerative diseases, PARP inhibitors have been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. In inflammation research, PARP inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
属性
IUPAC Name |
N-[3-oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-13(22)17-9-10-18-14(23)7-8-19-16(24)15-11-5-3-4-6-12(11)20-21-15/h2-6H,1,7-10H2,(H,17,22)(H,18,23)(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGVMWSFDCRYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)CCNC(=O)C1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{3-[(2H-indazol-3-yl)formamido]propanamido}ethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

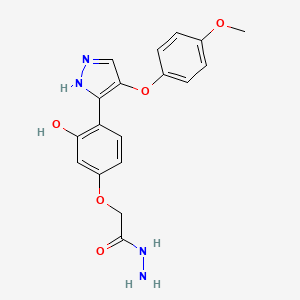

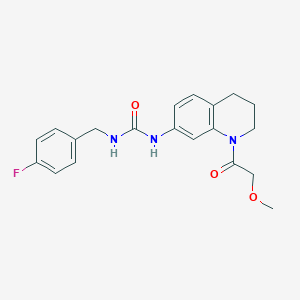
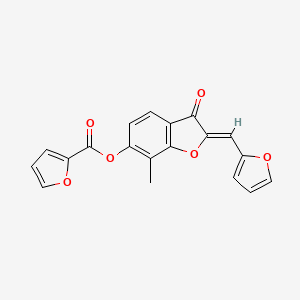
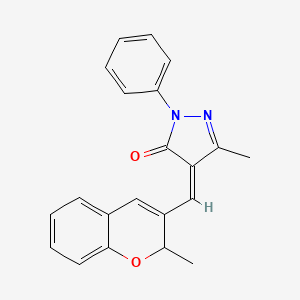
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
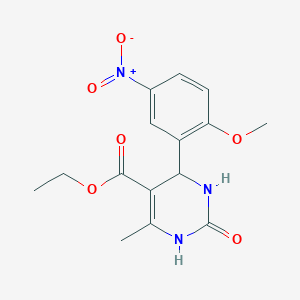
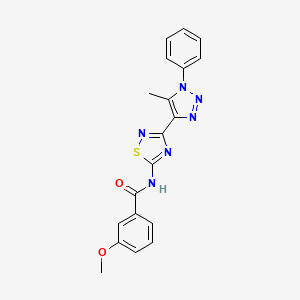
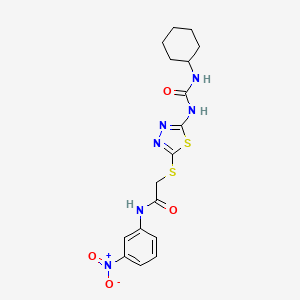
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
